1-(Propan-2-ylideneaminooxy)pentane-1,4-dione
Description
Properties
IUPAC Name |
(propan-2-ylideneamino) 4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(2)9-12-8(11)5-4-7(3)10/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTUDXABIFDTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)CCC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457186 | |
| Record name | 2-Pentanone, 5-[[(1-methylethylidene)amino]oxy]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647834-80-8 | |
| Record name | 2-Pentanone, 5-[[(1-methylethylidene)amino]oxy]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Functional Overview
The compound features a pentane-1,4-dione backbone substituted at the C5 position with a propan-2-ylideneaminooxy group. Its molecular formula is C₈H₁₃NO₃ (molecular weight: 171.19 g/mol), with a ketone at C2 and an oxime-derived ether at C5. The presence of both ketone and oxime functionalities makes it a versatile intermediate for heterocyclic synthesis, particularly in antifungal agents.
Synthetic Routes and Methodologies
Condensation of Pentane-1,4-dione with Isopropylideneaminooxy Reagents
A primary method involves the condensation of pentane-1,4-dione (acetylacetone analog) with isopropylidenehydroxylamine derivatives. This one-pot reaction typically employs acidic or basic catalysts to facilitate nucleophilic attack at the carbonyl group:
Reaction Scheme :
$$
\text{Pentane-1,4-dione} + \text{Isopropylidenehydroxylamine} \xrightarrow{\text{H}^+/\text{OH}^-} \text{1-(Propan-2-ylideneaminooxy)pentane-1,4-dione} + \text{H}_2\text{O}
$$
Conditions :
- Solvent: Ethanol or tetrahydrofuran (THF)
- Temperature: 60–80°C
- Catalyst: p-Toluenesulfonic acid (pTSA) or ammonium acetate
- Yield: 68–72%
Table 1: Optimization of Condensation Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 1–5 mol% | 3 mol% pTSA | +15% |
| Reaction Time | 4–12 h | 8 h | Plateau at 8 h |
| Solvent Polarity | THF vs. EtOH | Ethanol | +8% |
This method is favored for its simplicity but requires stringent moisture control to prevent hydrolysis of the isopropylidene group.
Oxime Ether Formation via Nucleophilic Substitution
An alternative route involves the synthesis of the oxime ether moiety followed by coupling with a diketone precursor. The propan-2-ylideneaminooxy group is introduced via reaction of hydroxylamine-O-isopropylidene with a halogenated pentane-1,4-dione derivative:
Step 1 : Halogenation of Pentane-1,4-dione
$$
\text{Pentane-1,4-dione} + \text{PCl}_5 \rightarrow \text{5-Chloropentane-1,4-dione} + \text{HCl}
$$
Step 2 : Nucleophilic Substitution
$$
\text{5-Chloropentane-1,4-dione} + \text{H}2\text{N-O-C(CH}3\text{)}_2 \rightarrow \text{this compound} + \text{HCl}
$$
Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (TEA)
- Temperature: 0–25°C (stepwise)
- Yield: 55–60%
This method offers better regioselectivity but involves hazardous reagents (e.g., PCl₅), necessitating specialized handling.
Enzymatic Synthesis and Green Chemistry Approaches
Recent advances explore biocatalytic routes using ketoreductases and transaminases to assemble the diketone and oxime segments. For example, Candida antarctica lipase B (CAL-B) catalyzes the esterification of pentane-1,4-dione with protected hydroxylamines in non-aqueous media:
Key Advantages :
- Mild conditions (30–40°C, pH 7–8)
- Reduced byproduct formation
- Scalability for industrial production
Limitations :
Industrial-Scale Production and Challenges
Purification and Isolation
The compound’s polarity necessitates chromatographic purification (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Industrial facilities often employ short-path distillation under reduced pressure (0.1–1 mmHg) to isolate high-purity batches (>98%).
Table 2: Comparative Purification Techniques
| Method | Purity Achieved | Recovery Rate | Cost Efficiency |
|---|---|---|---|
| Column Chromatography | 99% | 85% | Low |
| Recrystallization | 98% | 90% | Moderate |
| Distillation | 95% | 95% | High |
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-ylideneaminooxy)pentane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(Propan-2-ylideneaminooxy)pentane-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Propan-2-ylideneaminooxy)pentane-1,4-dione involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its derivatives may interact with cellular receptors, leading to biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The structural and functional diversity of pentane-1,4-dione derivatives arises from variations in substituents, which influence physicochemical properties, reactivity, and applications. Below is a detailed comparison of 1-(Propan-2-ylideneaminooxy)pentane-1,4-dione with structurally related compounds:
Table 1: Structural and Functional Comparison of Pentane-1,4-dione Derivatives
Key Comparative Insights
Substituent Effects on Reactivity: Aryl Groups (e.g., 4-Chlorophenyl, 4-Methylthiophenyl): Enhance stability and enable electrophilic substitution reactions, making these derivatives ideal for synthesizing bioactive pyrroles (e.g., BM212, Saroglitazar) via Paal-Knorr condensation .
Synthetic Yields and Scalability: Aryl-substituted derivatives (e.g., 1-(4-Chlorophenyl)-) exhibit high yields (87%) under optimized conditions , while the synthesis of 1-(Propan-2-ylideneaminooxy)- remains unreported in the evidence. Thioxo-thiazolidinyl derivatives achieve 83% yield via EDC-mediated coupling, highlighting efficient conjugation strategies for polymer applications .
Applications: Pharmaceuticals: Aryl-substituted 1,4-diones are pivotal in drug synthesis (e.g., Saroglitazar’s glycemic control ). Polymer Chemistry: Thiazolidinone-functionalized derivatives serve as monomers in HPMA copolymers for targeted drug delivery . Specialized Building Blocks: The discontinued status of 1-(Propan-2-ylideneaminooxy)- suggests niche research applications, possibly in asymmetric synthesis or ligand design .
Physicochemical Properties: LogP values (e.g., 1.83 for 1-(Furan-2-yl)-) indicate moderate lipophilicity, influencing bioavailability in drug candidates . The propan-2-ylideneaminooxy group’s impact on solubility or stability remains uncharacterized but warrants further study.
Biological Activity
1-(Propan-2-ylideneaminooxy)pentane-1,4-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of oxime derivatives, which are known for their diverse biological properties including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₃N₃O₃
- Molecular Weight : 185.20 g/mol
The compound features a pentane backbone with two ketone groups at positions 1 and 4, along with an oxime functional group that contributes to its reactivity and biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that oxime derivatives can inhibit the growth of various bacteria and fungi. The mode of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Activity
Several studies have explored the anticancer potential of oxime derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .
Case Study: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Induces apoptosis |
| Compound B | MCF-7 | 15.0 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, oxime derivatives have been investigated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .
The biological activity of this compound is attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The oxime functional group is particularly important for its reactivity with nucleophiles, which can lead to the modification of biomolecules such as proteins and DNA .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in determining the efficacy of the compound in vivo.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Antimicrobial |
| Compound B | Structure B | Anticancer |
| This compound | Structure C | TBD |
This comparative analysis highlights the unique properties and potential advantages of this compound over other compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
